

# Physical and chemical properties of N-ethyl-1-benzylpyrrolidin-3-amine

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## Compound of Interest

Compound Name: 1-Benzyl-3-(ethylamino)pyrrolidine

Cat. No.: B050702

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## Technical Guide: N-ethyl-1-benzylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

N-ethyl-1-benzylpyrrolidin-3-amine is a tertiary amine belonging to the substituted pyrrolidine class of compounds. The pyrrolidine ring is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals. The presence of both a benzyl group and an ethyl group on the nitrogen atoms suggests potential for diverse chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of N-ethyl-1-benzylpyrrolidin-3-amine, a proposed synthetic protocol, and an exploration of its potential biological relevance based on structurally related compounds.

### Chemical and Physical Properties

Direct experimental data for N-ethyl-1-benzylpyrrolidin-3-amine is limited. The following tables summarize key identifiers and a combination of predicted and experimentally determined properties for the target compound and its close structural analogs.

### Compound Identification

Identifier	Value	Source
IUPAC Name	N-ethyl-1-benzylpyrrolidin-3-amine	-
Molecular Formula	C <sub>13</sub> H <sub>20</sub> N <sub>2</sub>	[1]
Molecular Weight	204.31 g/mol	[1]
CAS Number	1353995-22-8 ((R)-enantiomer)	[2][3]

## Physical Properties

Quantitative experimental data for N-ethyl-1-benzylpyrrolidin-3-amine is not readily available. The table below includes data for the closely related primary amine, 1-benzylpyrrolidin-3-amine, to provide an estimate of expected properties.

Property	Value (1-benzylpyrrolidin-3-amine)	Source
Boiling Point	261.5 ± 33.0 °C at 760 mmHg	[4]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[4]

Note: The substitution of an ethyl group for a hydrogen atom on the 3-amino group to form the target compound is expected to slightly increase the boiling point and may have a minor effect on the density.

## Predicted Physicochemical Properties

The following properties for N-ethyl-1-benzylpyrrolidin-3-amine are predicted based on its structure.

Property	Predicted Value	Source
pKa (most basic)	9.5 - 10.5	Chemically Predicted
LogP	~2.5	Chemically Predicted
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane.	Chemically Predicted

## Synthesis and Reactivity

### Proposed Synthetic Protocol: Reductive Amination

A common and effective method for the synthesis of N-ethyl-1-benzylpyrrolidin-3-amine is the reductive amination of 1-benzylpyrrolidin-3-one with ethylamine.

Reaction Scheme:

Caption: Proposed Synthesis via Reductive Amination

Experimental Protocol:

- **Reaction Setup:** To a solution of 1-benzylpyrrolidin-3-one (1.0 eq) in dichloromethane (DCM, 0.2 M) is added ethylamine (1.2 eq, as a solution in a suitable solvent or condensed gas).
- **Imine Formation:** The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
- **Reduction:** Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.
- **Workup:** The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-ethyl-1-benzylpyrrolidin-3-amine.

## Reactivity Profile

- **Basicity:** As a tertiary amine, the lone pair of electrons on the nitrogen atom of the pyrrolidine ring and the exocyclic nitrogen makes the molecule basic. It will react with acids to form the corresponding ammonium salts.
- **N-Alkylation:** The pyrrolidine nitrogen is a nucleophile and can undergo further alkylation reactions, although this is generally less favorable than the alkylation of a secondary amine.
- **Oxidation:** Tertiary amines can be oxidized to the corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

## Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of N-ethyl-1-benzylpyrrolidin-3-amine.

### <sup>1</sup>H NMR Spectroscopy

- **Aromatic Protons (Benzyl Group):** A multiplet in the range of  $\delta$  7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
- **Benzyl CH<sub>2</sub>:** A singlet at approximately  $\delta$  3.5-3.7 ppm.
- **Pyrrolidine Ring Protons:** A series of multiplets in the range of  $\delta$  2.0-3.5 ppm.
- **Ethyl Group CH<sub>2</sub>:** A quartet at approximately  $\delta$  2.5-2.7 ppm.
- **Ethyl Group CH<sub>3</sub>:** A triplet at approximately  $\delta$  1.0-1.2 ppm.

### <sup>13</sup>C NMR Spectroscopy

- **Aromatic Carbons (Benzyl Group):** Signals in the range of  $\delta$  127-140 ppm.
- **Benzyl CH<sub>2</sub>:** A signal around  $\delta$  60 ppm.

- Pyrrolidine Ring Carbons: Signals in the range of  $\delta$  45-65 ppm.
- Ethyl Group CH<sub>2</sub>: A signal around  $\delta$  45 ppm.
- Ethyl Group CH<sub>3</sub>: A signal around  $\delta$  15 ppm.

## Infrared (IR) Spectroscopy

- C-H Stretching (Aromatic): Peaks just above 3000 cm<sup>-1</sup>.
- C-H Stretching (Aliphatic): Peaks just below 3000 cm<sup>-1</sup>.
- C=C Stretching (Aromatic): Peaks around 1600 cm<sup>-1</sup> and 1450-1500 cm<sup>-1</sup>.
- C-N Stretching: Medium to weak bands in the 1020-1250 cm<sup>-1</sup> region.[5][6]
- Absence of N-H Stretch: As a tertiary amine, there will be no N-H stretching band in the 3300-3500 cm<sup>-1</sup> region.[5][6]

## Mass Spectrometry

- Molecular Ion Peak (M<sup>+</sup>): An odd molecular weight peak at m/z = 204, consistent with the nitrogen rule for a molecule containing two nitrogen atoms.
- Major Fragmentation Pathways: Expect to see fragmentation patterns characteristic of benzylamines, with a prominent peak at m/z = 91 (the tropylium ion) resulting from the cleavage of the benzyl group. Alpha-cleavage adjacent to the nitrogen atoms is also a likely fragmentation pathway.

## Potential Biological and Pharmacological Relevance

There is no direct research on the biological activity of N-ethyl-1-benzylpyrrolidin-3-amine. However, studies on structurally similar compounds provide insights into its potential pharmacological applications.

## Anticancer Activity

A study on a library of 1-benzylpyrrolidin-3-ol analogues revealed that these compounds exhibit selective cytotoxicity towards certain human cancer cell lines, specifically HL-60 cells. The

mechanism of action was proposed to be the induction of apoptosis through the activation of caspase-3. This suggests that the 1-benzylpyrrolidine scaffold could be a valuable starting point for the development of novel anticancer agents.

Caption: Hypothesized Anticancer Mechanism

## Central Nervous System Activity

The structurally related compound, N-(3-(Pyrrolidin-1-yl)benzyl)ethanamine, has been investigated for its interaction with neurotransmitter receptors.<sup>[7]</sup> This suggests that compounds containing the benzyl-amine and pyrrolidine moieties may possess activity within the central nervous system (CNS). The specific nature of this activity would require further investigation through receptor binding assays and in vivo studies.

## Safety and Handling

No specific safety data is available for N-ethyl-1-benzylpyrrolidin-3-amine. Based on the safety information for related amines, it should be handled with care.

- **Potential Hazards:** Likely to be a skin and eye irritant. May be harmful if swallowed or inhaled.
- **Personal Protective Equipment (PPE):** It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

## Conclusion

N-ethyl-1-benzylpyrrolidin-3-amine is a compound of interest due to its structural similarity to molecules with demonstrated biological activity. While a comprehensive experimental characterization is still needed, this guide provides a foundational understanding of its properties based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a viable method for its preparation, which will enable further investigation into its chemical and biological properties, potentially leading to the development

of new therapeutic agents. Researchers are encouraged to conduct thorough experimental validation of the properties and activities discussed herein.

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